molecular formula C25H22N2O6 B12191723 (3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

(3'E)-3'-[1-benzofuran-2-yl(hydroxy)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrolidine]-2,4',5'(1H)-trione

Cat. No.: B12191723
M. Wt: 446.5 g/mol
InChI Key: VANCFGJKGYRJSP-UHFFFAOYSA-N
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Description

The compound “(3’E)-3’-[1-benzofuran-2-yl(hydroxy)methylidene]-1’-(3-methoxypropyl)-1-methylspiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione” is a complex organic molecule that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where a precursor molecule undergoes intramolecular reactions to form the spirocyclic structure.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could be used in assays to determine its effects on various biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as stability and rigidity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is being studied as a potential drug, its mechanism of action would involve binding to a specific protein or enzyme and modulating its activity. The pathways involved would depend on the biological context in which the compound is being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrolidine] Derivatives: These compounds share the spirocyclic core structure and may have similar chemical properties.

    Benzofuran Derivatives: Compounds containing the benzofuran moiety may have similar reactivity and applications.

    Methoxypropyl Substituted Compounds: These compounds share the methoxypropyl group and may have similar physical and chemical properties.

Uniqueness

The uniqueness of “(3’E)-3’-[1-benzofuran-2-yl(hydroxy)methylidene]-1’-(3-methoxypropyl)-1-methylspiro[indole-3,2’-pyrrolidine]-2,4’,5’(1H)-trione” lies in its combination of functional groups and spirocyclic structure. This combination imparts unique chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C25H22N2O6/c1-26-17-10-5-4-9-16(17)25(24(26)31)20(22(29)23(30)27(25)12-7-13-32-2)21(28)19-14-15-8-3-6-11-18(15)33-19/h3-6,8-11,14,29H,7,12-13H2,1-2H3

InChI Key

VANCFGJKGYRJSP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CCCOC)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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